3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde
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Overview
Description
3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde: is an aromatic aldehyde compound characterized by the presence of bromine and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-6-fluorobenzaldehyde and 2-fluorobenzene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride is reacted with the aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can react with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: The corresponding carboxylic acid.
Reduction Products: The corresponding alcohol.
Scientific Research Applications
3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde involves its interaction with various molecular targets. The presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring can influence the reactivity and stability of the compound. These substituents can affect the compound’s ability to participate in electrophilic and nucleophilic reactions, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-fluorobenzaldehyde
- 3-Bromo-2-fluorophenol
- 2-Bromo-6-fluorophenol
Uniqueness
3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents on the benzene ring provides distinct electronic properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H7BrF2O |
---|---|
Molecular Weight |
297.09 g/mol |
IUPAC Name |
3-(2-bromo-6-fluorophenyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C13H7BrF2O/c14-10-5-2-6-11(15)12(10)9-4-1-3-8(7-17)13(9)16/h1-7H |
InChI Key |
QUHLEZNNWCVBNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC=C2Br)F)F)C=O |
Origin of Product |
United States |
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